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molecular formula C16H15BrO2 B8474312 2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane CAS No. 76509-29-0

2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane

Cat. No. B8474312
M. Wt: 319.19 g/mol
InChI Key: XXRRXIXLPZATAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916705B2

Procedure details

To a round-bottom flask were added 12 (3.54 g, 14.7 mmol, 1.0 equiv.), N-bromosuccinimide (2.9 g, 16.2 mmol, 1.1 equiv.), AIBN (48 mg, 0.29 mmol, 0.02 equiv.), and CCl4 (60 mL, 0.25 M). The reaction mixture was stirred at reflux for 6.5 hours. The reaction mixture was cooled to room temperature. The succinimide was filtered and washed with CC14. The filtrate was concentrated and crystallized from EtOAc/hexanes to yield 13 (2.57 g, 55%) as a white solid. 1H-NMR (500 MHz, CDCl3) δ 7.56-7.53 (m, 4H), 7.38-7.35 (m, 4H), 7.33-7.29 (m, 1H), 4.48 (s, 2H), 4.08 (s, 4H). 13C-NMR (125 MHz, CDCl3): δ 142.4, 141.8, 137.4, 128.8, 128.1, 128.1, 126.5, 125.9, 109.0, 64.8, 33.1.
Name
12
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=3)[O:11][CH2:10][CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:19]N1C(=O)CCC1=O>CC(N=NC(C#N)(C)C)(C#N)C.C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:18][C:15]1[CH:14]=[CH:13][C:12]([C:7]2([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[O:8][CH2:9][CH2:10][O:11]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
12
Quantity
3.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OCCO1)C1=CC=C(C=C1)C
Name
Quantity
2.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
48 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6.5 hours
Duration
6.5 h
FILTRATION
Type
FILTRATION
Details
The succinimide was filtered
WASH
Type
WASH
Details
washed with CC14
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1(OCCO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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